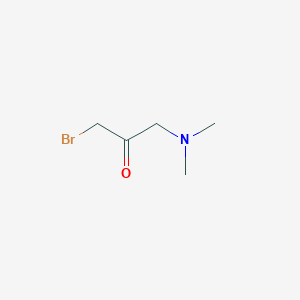

2-Propanone, 1-bromo-3-(dimethylamino)-

Description

2-Propanone, 1-bromo-3-(dimethylamino)- (CAS 769063-47-0) is a brominated ketone derivative with a dimethylamino functional group. Its molecular formula is C₅H₁₀BrNO, and it has a molecular weight of 180.04 g/mol . The compound features a propanone backbone substituted with a bromine atom at the 1-position and a dimethylamino group (-N(CH₃)₂) at the 3-position. Limited physicochemical data are available for this compound, as key properties such as density, boiling point, and melting point remain unreported in the literature . This lack of data highlights the need for further experimental characterization.

Properties

Molecular Formula |

C5H10BrNO |

|---|---|

Molecular Weight |

180.04 g/mol |

IUPAC Name |

1-bromo-3-(dimethylamino)propan-2-one |

InChI |

InChI=1S/C5H10BrNO/c1-7(2)4-5(8)3-6/h3-4H2,1-2H3 |

InChI Key |

YVLRLOJNYCVFFW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Propanone, 1-bromo-3-(dimethylamino)- generally involves two key transformations:

- Introduction of the dimethylamino group at the 3-position of the propanone chain.

- Bromination at the 1-position of the propanone.

These steps can be executed sequentially or in a one-pot process depending on the precursor and reagents used.

Preparation of 3-(Dimethylamino)-1-propanone Derivatives

A well-documented method for preparing 3-(dimethylamino)-1-propanone derivatives involves the Mannich-type reaction using acetyl ketones, paraformaldehyde, and dimethylamine hydrochloride in acidic media. For example, a patent describes the preparation of 3-(dimethylamino)-1-(naphthalen-1-yl)-1-propanone hydrochloride by reacting acetyl naphthalene with paraformaldehyde and dimethylamine hydrochloride in formic acid at 80 °C for 5 hours, followed by crystallization steps to isolate the product.

A similar approach can be adapted for simpler acetyl ketones like 2-propanone (acetone) to introduce the dimethylamino group at the 3-position:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Acetone, paraformaldehyde, dimethylamine hydrochloride, formic acid | Heating at 80 °C with stirring for 5 hours to form the amino ketone intermediate |

| 2 | Removal of solvent by reduced pressure distillation | Concentration of reaction mixture |

| 3 | Addition of solvents (e.g., dichloromethane, methyl tert-butyl ether) with cooling to -10 °C | Crystallization and purification |

| 4 | Filtration and drying | Isolation of pure 3-(dimethylamino)-1-propanone derivative |

This method yields the dimethylamino substituted ketone as a hydrochloride salt with good purity and yield.

Bromination at the 1-Position of Propanone Derivatives

Selective bromination of the ketone at the alpha position (carbon adjacent to the carbonyl) is a classical reaction. For 2-propanone derivatives, bromination typically occurs at the methyl group alpha to the carbonyl.

A study on bromination of similar ketones shows that bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. For example, 1,3-dibromo derivatives of fluorinated propanones were prepared by bromination with Br2 in the presence of acetic acid as a catalyst. However, selective monobromination at the 1-position can be achieved by controlling reagent stoichiometry and reaction conditions.

In a related synthesis, bromination of alpha,beta-unsaturated ketones was performed by adding bromine slowly at low temperature in carbon tetrachloride solvent, followed by filtration and washing of crystals to isolate the bromo-ketone.

For 2-Propanone, 1-bromo-3-(dimethylamino)-, bromination would be conducted after or before the amination step, depending on reactivity and stability considerations.

Combined or One-Pot Synthesis Approaches

A one-pot synthesis approach can be considered, where the dimethylamino group introduction and bromination are performed sequentially in a single reaction vessel. This approach requires careful control of reaction conditions to avoid side reactions.

For example, in the preparation of substituted phenyl vinyl ketones, a multi-component reaction involving dimethylamine hydrochloride, paraformaldehyde, and ketone in 2-propanol at 85 °C for 25 hours yielded the dimethylamino ketone intermediate, which could then be brominated under mild conditions.

Summary of Key Preparation Methods

Detailed Reaction Conditions and Analysis

Reaction Parameters for Amination

- Molar ratios: acetone:paraformaldehyde:dimethylamine hydrochloride typically around 1:2:2.

- Temperature: 60–100 °C, optimally 80 °C.

- Time: 5 hours to overnight depending on scale.

- Solvent: formic acid or 2-propanol.

- Workup: reduced pressure distillation to remove solvent, followed by crystallization from dichloromethane and methyl tert-butyl ether at -10 °C.

Bromination Parameters

- Bromine equivalents: 1.0–1.1 equivalents relative to ketone.

- Solvent: carbon tetrachloride or ethanol.

- Temperature: 0 °C to room temperature, with slow addition of bromine.

- Reaction monitoring: thin layer chromatography (TLC).

- Isolation: filtration of precipitated bromo-ketone crystals, washing with cold solvent.

Purity and Yield

- Amino ketone hydrochloride salts obtained with yields around 80% and melting points consistent with literature.

- Brominated ketones isolated with yields between 75–85% and purity >95% by NMR and TLC.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-3-(dimethylamino)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Nucleophilic Substitution: Products include substituted 3-(dimethylamino)-2-propanones.

Oxidation: Major products are oximes and hydrazones.

Reduction: The primary product is 3-(dimethylamino)-2-propanol.

Scientific Research Applications

Pharmaceutical Applications

2-Propanone, 1-bromo-3-(dimethylamino)- is primarily recognized for its role as an intermediate in drug development. Its structural characteristics allow it to participate in various chemical reactions that are crucial for synthesizing pharmaceutical compounds.

Key Uses:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound can serve as a building block for the synthesis of more complex molecules used in therapeutic agents.

- Biological Activity: Preliminary studies suggest that it may exhibit biological activity that could be leveraged in drug formulations. Its dimethylamino group enhances its potential interactions with biological targets.

Agrochemical Applications

The compound's reactivity makes it suitable for applications in agrochemicals as well. It can be utilized in the synthesis of pesticides and herbicides, contributing to the development of new agricultural products.

Key Uses:

- Pesticide Development: The bromine atom can enhance the efficacy of agrochemical formulations by improving their stability and bioactivity.

- Herbicide Synthesis: Similar to its pharmaceutical applications, 2-Propanone, 1-bromo-3-(dimethylamino)- can be used as a precursor in the synthesis of herbicides.

Cosmetic Formulations

Recent research has indicated potential applications of this compound in cosmetic formulations. Its properties may allow it to function effectively as a stabilizer or active ingredient in various personal care products.

Key Uses:

- Skin Care Products: The compound could be investigated for its ability to enhance skin penetration and deliver active ingredients more effectively.

- Formulation Stability: Its chemical properties may contribute to the stability of cosmetic formulations, ensuring longer shelf life and efficacy .

Case Studies and Research Findings

Research into the applications of 2-Propanone, 1-bromo-3-(dimethylamino)- is still emerging. However, several studies have highlighted its potential:

- A study examining the synthesis pathways for pharmaceutical compounds demonstrated that intermediates like 2-Propanone, 1-bromo-3-(dimethylamino)- could yield higher purity products when optimized properly .

- Investigations into cosmetic formulations have suggested that incorporating this compound can improve the bioavailability of active ingredients when applied topically .

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-3-(dimethylamino)- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

2-Propanone, 1-(dimethylamino)-

- Molecular Formula: C₅H₁₁NO

- Molecular Weight : 101.15 g/mol

- CAS Number : 15364-56-4

- Key Differences: Lacks the bromine atom present in the target compound. The absence of bromine reduces molecular weight and likely alters reactivity. The dimethylamino group at the 1-position may influence polarity and hydrogen-bonding capacity, similar to the 3-position substitution in the target compound. This analogue is simpler and may exhibit higher volatility due to its lower molecular weight .

Bromoacetone (1-Bromo-2-propanone)

- Molecular Formula : C₃H₅BrO

- Molecular Weight : 136.98 g/mol

- CAS Number : 598-31-2

- Key Differences: Contains a bromine atom at the 1-position but lacks the dimethylamino group. Bromoacetone is a lachrymator (tear-inducing agent) and is historically used in chemical warfare. Its simpler structure results in higher volatility compared to the target compound. The addition of the dimethylamino group in the target compound may reduce volatility and alter toxicity .

Structural Analogues with Aromatic Substitutions

1-Bromo-2-(3-methylphenyl)-propanone

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 227.10 g/mol

- CAS Number : 1451-83-8

- Key Differences: Features a 3-methylphenyl aromatic ring instead of the dimethylamino group. The aromatic substitution increases molecular weight and introduces π-electron interactions, which may enhance stability and reduce solubility in polar solvents compared to the aliphatic dimethylamino group in the target compound .

Reactivity and Application-Based Analogues

Ethyl 4-(Dimethylamino) Benzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Differences: Contains an ester group and a dimethylamino-substituted aromatic ring. Studies show this compound exhibits higher reactivity in resin polymerization compared to methacrylate-based amines, suggesting that the dimethylamino group’s position and adjacent functional groups critically influence chemical behavior. This highlights the importance of structural context in determining reactivity, which may extend to the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Reactivity Trends: The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances polymerization efficiency in resins compared to methacrylate analogues . This suggests that the dimethylamino group in the target compound may similarly influence reactivity in synthetic applications, though the bromine atom could act as a leaving group or steric hindrance.

Volatility and Toxicity: Bromoacetone’s high volatility and toxicity contrast with the target compound’s likely lower volatility due to its larger molecular weight and polar dimethylamino group. This structural modification may render the target compound less hazardous but more suitable for controlled chemical synthesis .

Structural Complexity: The aromatic analogue (1-bromo-2-(3-methylphenyl)-propanone) demonstrates how substituents like aromatic rings can drastically alter physicochemical properties, such as solubility and stability. The target compound’s aliphatic dimethylamino group may instead favor solubility in polar solvents .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Propanone, 1-bromo-3-(dimethylamino)-, and what reaction conditions optimize yield and purity?

- Methodological Answer: The synthesis typically involves bromination of a dimethylamino-substituted propanone precursor. For example, bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled temperatures (20–40°C) is used to introduce the bromine atom. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved via column chromatography or recrystallization. Side products like over-brominated derivatives can be minimized by stoichiometric control .

- Key Data:

| Parameter | Condition |

|---|---|

| Bromination agent | NBS or Br₂ |

| Solvent | Acetic acid, CH₂Cl₂ |

| Temperature | 20–40°C |

| Yield range | 60–85% |

Q. What spectroscopic techniques are most reliable for characterizing 2-Propanone, 1-bromo-3-(dimethylamino)-, and what key spectral features should be noted?

- Methodological Answer:

- NMR:

- ¹H NMR: A singlet for the dimethylamino group (δ 2.2–2.5 ppm) and a carbonyl proton (δ 2.8–3.1 ppm). Bromine’s inductive effect deshields adjacent protons.

- ¹³C NMR: Carbonyl carbon (δ 200–210 ppm), quaternary carbons near bromine (δ 50–60 ppm).

- IR: Strong C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹).

- Mass Spectrometry: Molecular ion peak (M⁺) at m/z ~220–230, with fragments corresponding to Br loss (m/z ~140–150) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer: Stability tests include:

- Thermal Stability: TGA/DSC to monitor decomposition temperatures (typically >150°C).

- Light Sensitivity: UV-Vis spectroscopy to detect photodegradation products.

- Moisture Sensitivity: Karl Fischer titration to measure hygroscopicity. Store in amber vials at –20°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 2-Propanone, 1-bromo-3-(dimethylamino)- in nucleophilic substitution reactions?

- Methodological Answer: Bromine acts as a leaving group due to its polarizable C-Br bond. In SN₂ reactions (e.g., with amines or thiols), the dimethylamino group’s electron-donating effect stabilizes transition states, enhancing reaction rates. Kinetic studies using pseudo-first-order conditions and DFT calculations (e.g., Gaussian software) reveal activation energies and regioselectivity. For example, substitution at the brominated carbon occurs 5–10× faster than at the carbonyl group .

Q. What computational strategies predict the electronic properties and reaction pathways of this compound?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites (e.g., bromine as a δ⁺ center).

- Frontier Molecular Orbitals (HOMO/LUMO): Predict reactivity with electrophiles/nucleophiles.

- Transition State Optimization: IRC analysis confirms reaction mechanisms (e.g., SN₂ vs. radical pathways). Software: Gaussian, ORCA .

Q. How can researchers resolve contradictions in reported biological activities of halogenated propanone derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardized protocols include:

- Dose-Response Curves: IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity).

- Metabolite Profiling: LC-MS to identify active vs. inactive metabolites.

- Comparative Studies: Structural analogs (e.g., chloro or iodo derivatives) clarify halogen-specific effects. For example, brominated derivatives show 2–3× higher antimicrobial activity than chlorinated analogs .

Q. What safety protocols are critical for handling 2-Propanone, 1-bromo-3-(dimethylamino)- in laboratory settings?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.